molecular formula C11H4F7NO2 B14536559 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 62263-19-8

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B14536559
CAS No.: 62263-19-8
M. Wt: 315.14 g/mol
InChI Key: GPMULZKXJYGDID-UHFFFAOYSA-N
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Description

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves the reaction of octafluorotoluene with a suitable dione precursor. One common method involves the reaction of octafluorotoluene with 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of N,N-diisopropylethylamine and acetonitrile (CH3CN) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Cycloreversion Conditions: Cycloreversion reactions typically require heating and the presence of a suitable catalyst or base.

Major Products

Scientific Research Applications

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is not well-documented. its effects are likely due to the presence of multiple fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the combination of its fluorinated aromatic ring and pyrrolidine-2,5-dione moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62263-19-8

Molecular Formula

C11H4F7NO2

Molecular Weight

315.14 g/mol

IUPAC Name

1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H4F7NO2/c12-6-5(11(16,17)18)7(13)9(15)10(8(6)14)19-3(20)1-2-4(19)21/h1-2H2

InChI Key

GPMULZKXJYGDID-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F

Origin of Product

United States

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